molecular formula C20H22N2O B4286555 N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide

N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide

Cat. No.: B4286555
M. Wt: 306.4 g/mol
InChI Key: SLUBNSSULADQTQ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an indene moiety fused with a quinolinecarboxamide structure, which contributes to its distinctive chemical behavior and potential utility in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide typically involves multi-step organic reactionsKey reagents often include acetic anhydride, indene, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the indene or quinoline rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can result in a wide range of functionalized indene or quinoline compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds with desirable properties.

Biology and Medicine

In the field of biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of quinoline-related pathways is beneficial .

Industry

Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. Its incorporation into material science applications can lead to the creation of products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction cascades and gene expression regulation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indene and quinoline derivatives, such as:

Uniqueness

What sets N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide apart is its combined indene and quinoline structure, which imparts unique chemical properties and reactivity. This dual functionality allows for a broader range of applications and makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-2H-quinoline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c1-14-7-10-19-17(12-14)6-3-11-22(19)20(23)21-18-9-8-15-4-2-5-16(15)13-18/h7-10,12-13H,2-6,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUBNSSULADQTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)NC3=CC4=C(CCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide
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N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide
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N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide
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N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide
Reactant of Route 5
N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide
Reactant of Route 6
N-(2,3-dihydro-1H-inden-5-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide

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